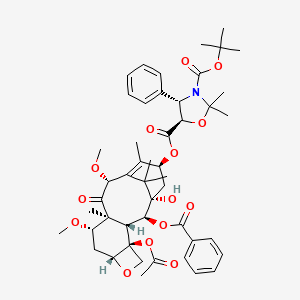
Oxazolidine Cabazitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidine Cabazitaxel is a compound that combines the structural features of oxazolidine and cabazitaxel. Cabazitaxel is a second-generation taxane used as an antineoplastic agent, particularly in the treatment of metastatic castration-resistant prostate cancer. Oxazolidine, on the other hand, is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. The combination of these two structures aims to enhance the pharmacological properties of cabazitaxel, potentially improving its efficacy and reducing resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidines typically involves multicomponent reactions of 1,2-amino alcohols. These reactions can be categorized into three main strategies: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . For cabazitaxel, the synthesis involves the preparation of 4α-acetoxy-2α-benzoyloxy-5β,20-epoxy-1β,13α-dihydroxy-7β,10β-dimethoxy-9-oxo-11-taxene, followed by further chemical modifications .
Industrial Production Methods
Industrial production of cabazitaxel involves a series of chemical reactions starting from 10-deacetylbaccatin III, a compound isolated from the yew tree. The process includes multiple steps of esterification, oxidation, and coupling reactions to achieve the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolidine Cabazitaxel undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metal catalysts such as palladium . The reactions are typically carried out under mild conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various functionalized oxazolidines and modified taxane derivatives, which are crucial intermediates in the synthesis of the final compound .
Wissenschaftliche Forschungsanwendungen
Oxazolidine Cabazitaxel has a wide range of scientific research applications:
Medicine: Primarily used in oncology for the treatment of metastatic castration-resistant prostate cancer.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
Cabazitaxel exerts its effects by binding to the N-terminal amino acids of the beta-tubulin subunit, promoting microtubule polymerization while simultaneously inhibiting disassembly. This results in the stabilization of microtubules, preventing cell division and leading to tumor cell death . Oxazolidines, on the other hand, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docetaxel: A first-generation taxane with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness
This compound is unique due to its combined structure, which enhances its pharmacological properties. The oxazolidine ring improves its ability to inhibit bacterial protein synthesis, while the cabazitaxel component effectively stabilizes microtubules, making it a potent antineoplastic agent .
Eigenschaften
Molekularformel |
C48H61NO14 |
|---|---|
Molekulargewicht |
876.0 g/mol |
IUPAC-Name |
5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C48H61NO14/c1-26-30(59-41(53)36-34(28-19-15-13-16-20-28)49(45(8,9)62-36)42(54)63-43(3,4)5)24-48(55)39(60-40(52)29-21-17-14-18-22-29)37-46(10,38(51)35(57-12)33(26)44(48,6)7)31(56-11)23-32-47(37,25-58-32)61-27(2)50/h13-22,30-32,34-37,39,55H,23-25H2,1-12H3/t30-,31-,32+,34-,35+,36+,37-,39-,46+,47-,48+/m0/s1 |
InChI-Schlüssel |
WGEFOIHAXGTXJE-RTMVWDMESA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


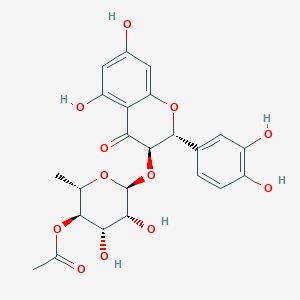

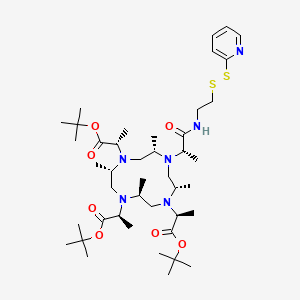
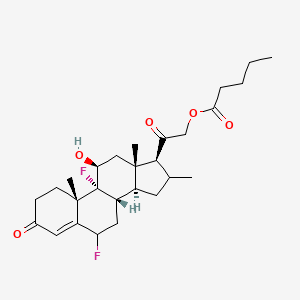


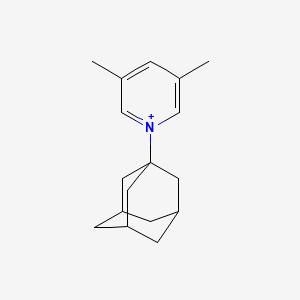
![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)

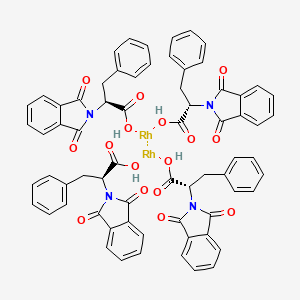


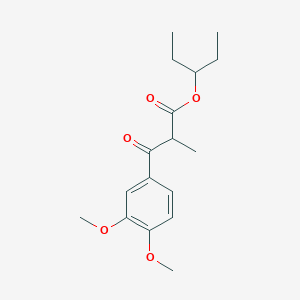
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
